molecular formula C22H25N3O B5683446 (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine

Cat. No. B5683446
M. Wt: 347.5 g/mol
InChI Key: UCCZCROPUMRMJF-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of pyrrolidine and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine is not fully understood. However, it is known to interact with several key proteins and enzymes in the body, including the p38 mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways play a crucial role in regulating inflammation and immune responses in the body. By modulating these pathways, (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine can help to reduce inflammation and improve immune function.
Biochemical and Physiological Effects
(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. It has also been shown to have anti-viral properties and can help to reduce the severity of viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of inflammation, immune function, and cancer growth. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine. One area of research is the development of new synthetic methods for this compound, which could help to reduce the cost and improve the efficiency of the synthesis process. Another area of research is the study of the compound's effects on different types of cancer cells and viral infections. Finally, there is a need for further research on the mechanisms of action of (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine, which could help to identify new therapeutic targets and improve the efficacy of this compound in treating various diseases.

Synthesis Methods

The synthesis of (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine involves the reaction of pyrrolidine with 9-methylcarbazole-3-acetic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure that the desired product is obtained in high yield and purity. The synthesis of this compound has been optimized over the years, and several methods have been developed to improve the efficiency of the process.

Scientific Research Applications

(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine has been extensively studied for its potential therapeutic applications. This compound is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to be effective in treating various diseases, including cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(9-methylcarbazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-24-20-5-3-2-4-16(20)17-10-14(6-9-21(17)24)11-22(26)25-12-18(15-7-8-15)19(23)13-25/h2-6,9-10,15,18-19H,7-8,11-13,23H2,1H3/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCZCROPUMRMJF-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CC(=O)N3CC(C(C3)N)C4CC4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)CC(=O)N3C[C@@H]([C@H](C3)N)C4CC4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine

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